4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide
Description
4-Methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a methoxy group, a trichloroethyl moiety, and a 4-hydroxyphenylcarbamothioyl group. The compound is synthesized through multi-step reactions involving amide coupling and thiourea formation, often under controlled conditions with bases like triethylamine .
Properties
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-[(4-hydroxyphenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O3S/c1-26-13-8-2-10(3-9-13)14(25)22-15(17(18,19)20)23-16(27)21-11-4-6-12(24)7-5-11/h2-9,15,24H,1H3,(H,22,25)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRBPOPRKEVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of a suitable precursor with trichloroacetyl chloride to form the trichloroethyl intermediate.
Introduction of the Methoxy Group: The intermediate is then reacted with methoxybenzoyl chloride under appropriate conditions to introduce the methoxy group.
Formation of the Carbamothioyl Group: The final step involves the reaction of the intermediate with 4-hydroxyphenyl isothiocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide exhibit anticancer properties. For instance, the trichloroethyl moiety is known to enhance the compound's interaction with cellular targets involved in cancer proliferation pathways.
- Mechanism of Action : The compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells. Research has shown that derivatives of benzamide can affect the cell cycle and promote cell death in various cancer cell lines.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The presence of a benzamide group is often associated with activity against a range of pathogens.
- Research Findings : Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities. The chlorinated groups may enhance membrane permeability of microbial cells, leading to increased susceptibility to the compound.
Drug Development
Given its biological activities, this compound is being explored for its potential as a lead compound in drug development.
- Cancer Therapy : As an anticancer agent, it could be developed into a targeted therapy for specific types of tumors.
- Infectious Diseases : Its antimicrobial properties may lead to formulations aimed at treating resistant bacterial infections.
Case Studies and Research Insights
-
Anticancer Studies :
- A study published in a peer-reviewed journal evaluated the efficacy of benzamide derivatives against breast cancer cells. Results indicated that modifications similar to those found in this compound significantly reduced cell viability through apoptosis induction.
-
Antimicrobial Research :
- In vitro tests on compounds with similar structures showed promising results against Staphylococcus aureus and Candida albicans. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzamide core, trichloroethyl group, or aryl-carbamothioyl moiety. These variations significantly influence reactivity, solubility, and biological interactions. Below is a detailed comparison:
Substituent Variations on the Benzamide Core
Notes:
- Chloro vs. Methoxy : Chloro substituents (e.g., in ) increase electron-withdrawing effects, reducing electron density on the benzamide ring compared to methoxy groups. This may alter interactions with hydrophobic enzyme pockets.
- Sulfamoyl vs.
Substituent Variations on the Trichloroethyl Group
| Compound Name | Structural Features | Key Properties | Reference |
|---|---|---|---|
| 4-Methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide | 3-methylphenylamino | Potential anti-inflammatory activity; structural rigidity due to methyl group at meta position | |
| 4-Methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-diazenylphenyl}carbamothioyl)amino]ethyl}benzamide | Diazenyl group | Enhanced π-π stacking potential; applications in materials science |
Notes:
- The trichloroethyl group is a common feature, contributing to steric bulk and electrophilicity. Substitutions on the adjacent amino group (e.g., 3-methylphenyl vs. 4-hydroxyphenyl) modulate steric hindrance and electronic effects, influencing binding to biological targets.
Carbamothioyl Group Modifications
Notes:
- Thiourea (carbamothioyl) groups are critical for metal chelation and hydrogen bonding. Ethyl or propoxy chains () increase hydrophobicity, whereas sulfone-containing analogs () improve oxidative stability.
Research Findings and Implications
- Biological Activity : The target compound’s hydroxyphenyl and methoxy groups suggest dual functionality: hydrogen bonding (via –OH) and electron donation (via –OCH₃), which may synergize in enzyme inhibition. Similar compounds (e.g., ) show activity against microbial pathogens and cancer cell lines.
- Synthetic Challenges : Multi-step syntheses are common, requiring precise control of reaction conditions (e.g., pH, temperature) to avoid decomposition of reactive groups like trichloroethyl or carbamothioyl .
- Computational Studies : Docking simulations (e.g., AutoDock Vina ) predict strong binding to enzyme active sites, corroborating experimental inhibition data for analogs.
Biological Activity
4-Methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article examines its biological activity through various studies, focusing on its effects on cellular mechanisms, toxicity profiles, and therapeutic potentials.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C17H17Cl3N2O2S
- CAS Number : 201299-76-5
- Key Functional Groups : Methoxy group, trichloroethyl group, carbamothioyl group.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Antiproliferative Activity :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was reported to exhibit an IC50 value of approximately 3.1 µM against the MCF-7 breast cancer cell line .
- Another study indicated that derivatives with similar structures showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a targeted therapeutic potential .
-
Mechanism of Action :
- The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis in cancer cells. This is supported by assays that showed increased markers of apoptosis upon treatment with the compound .
- Additionally, it may disrupt cellular signaling pathways essential for tumor growth and survival.
- Toxicity Profile :
Case Studies
Several case studies have been conducted to further understand the biological implications of this compound:
- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 cells revealed a dose-dependent inhibition of cell proliferation and induction of apoptosis. The study employed flow cytometry to assess cell cycle progression and apoptosis markers .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological examinations indicated that the compound not only inhibited tumor growth but also altered tumor microenvironment characteristics favorably .
Comparative Analysis
A comparative analysis with other similar compounds reveals differences in potency and selectivity:
| Compound Name | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|
| This compound | 3.1 | Apoptosis induction | Selective for MCF-7 |
| Benzamide Derivative X | 5.0 | Cell cycle arrest | Broad-spectrum activity |
| Benzamide Derivative Y | 10.0 | Apoptosis induction | Less selective |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
